molecular formula C22H16Cl2N4O4 B2908493 methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941886-64-2

methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No. B2908493
CAS RN: 941886-64-2
M. Wt: 471.29
InChI Key: PMOREULQTNLXPF-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate” is a chemical compound with the molecular formula C22H16Cl2N4O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, etc. This compound has an average mass of 471.293 Da .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate' involves the reaction of 5-chloro-2-aminobenzoic acid with methyl chloroformate to form methyl 5-chloro-2-aminobenzoate. This intermediate is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid to form the final product.", "Starting Materials": [ "5-chloro-2-aminobenzoic acid", "methyl chloroformate", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid" ], "Reaction": [ "Step 1: 5-chloro-2-aminobenzoic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 5-chloro-2-aminobenzoate.", "Step 2: Methyl 5-chloro-2-aminobenzoate is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate." ] }

CAS RN

941886-64-2

Molecular Formula

C22H16Cl2N4O4

Molecular Weight

471.29

IUPAC Name

methyl 5-chloro-2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H16Cl2N4O4/c1-32-22(31)16-10-15(24)6-7-17(16)25-20(29)12-27-8-9-28-19(21(27)30)11-18(26-28)13-2-4-14(23)5-3-13/h2-11H,12H2,1H3,(H,25,29)

InChI Key

PMOREULQTNLXPF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

solubility

not available

Origin of Product

United States

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